ethyl 5-(aminocarbonyl)-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate
Overview
Description
Ethyl 5-(aminocarbonyl)-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.07832714 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, showcasing its utility in creating complex heterocyclic compounds (Lebedˈ et al., 2012).
Pharmacological Applications
- A study explored the use of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives in pharmacology, focusing on their potential as therapeutic agents (Chapman et al., 1971).
Anti-Proliferative Activity
- Research on 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560) and its derivatives, including similar compounds, has shown significant anti-proliferative activity in certain tumor cell types, indicating potential for cancer treatment (Thomas et al., 2017).
Chemical Reactions and Synthesis
- Ethyl 2-methyl-2,3-butadienoate is a compound that can undergo annulation reactions with N-tosylimines, leading to the synthesis of tetrahydropyridines. This highlights the role of related compounds in facilitating complex organic reactions (Zhu et al., 2003).
Heterocyclic Chemistry
- The compound has been used in the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, demonstrating its versatility in creating diverse heterocyclic structures (El-kashef et al., 2010).
Properties
IUPAC Name |
ethyl 5-carbamoyl-4-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-3-22-15(21)10-8(2)11(12(16)19)23-14(10)18-13(20)9-5-4-6-17-7-9/h4-7H,3H2,1-2H3,(H2,16,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFSNAYWBYVJOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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